molecular formula C14H12F3N B12929199 3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline

3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline

Cat. No.: B12929199
M. Wt: 251.25 g/mol
InChI Key: YSCCNXOLFBGDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is an organic compound with the molecular formula C8H8F3N It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. For instance, the reaction of 4-chloro-3-methylbenzotrifluoride with aniline in the presence of a base can yield the desired product . Another method involves the reduction of a nitroarene intermediate, such as 4-nitro-3-methylbenzotrifluoride, followed by amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration of toluene derivatives, followed by catalytic hydrogenation, can produce the corresponding aniline derivatives. These processes are typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

3-methyl-N-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3N/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9,18H,1H3

InChI Key

YSCCNXOLFBGDIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.